molecular formula C19H41NO2 B055362 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol CAS No. 136770-76-8

1-Hexadecyl-2-amino-2-deoxy-sn-glycerol

Cat. No. B055362
M. Wt: 315.5 g/mol
InChI Key: BAJLFGHOMLHSCH-IBGZPJMESA-N
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Description

1-Hexadecyl-2-amino-2-deoxy-sn-glycerol is an amino alcohol that is 2-amino-propane-1-ol in which one of the hydroxyl hydrogens is replaced by a hexedecyl group (the S-enantiomer). It is an amino alcohol and an ether .


Synthesis Analysis

The synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2’-amino-2’-deoxy-beta-D-glucopyranosyl)-sn-glycerol was achieved by the reaction of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol followed by deacetylation by methanolic hydrolysis .


Molecular Structure Analysis

The molecular formula of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol is C19H41NO2. The molecular weight is 315.5 g/mol . The IUPAC name is (2S)-2-amino-3-hexadecoxypropan-1-ol . The InChI is InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1 .


Chemical Reactions Analysis

The potent antitumor activity of 1-O-hexadecyl-2-O-methyl-3-O-(2’-amino-2’-deoxy-β-D-glucopyranosyl)-sn-glycerol was previously shown to arise through an apoptosis-independent pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol include a molecular weight of 315.5 g/mol, XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 18 .

Scientific Research Applications

  • Antitumor Activity :

    • Compounds similar to 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol have shown potent in vitro antitumor activity on various cancer cell lines, including breast, pancreas, and prostate cancers. Specifically, some analogs demonstrated significant cytotoxic activity against prostate cancer cell lines (Ogunsina et al., 2013).
    • Another study found that certain modifications in the molecular structure of these compounds could affect their antitumor efficacy, with specific alterations leading to more potent activity against different cancer cell lines (Xu et al., 2013).
  • Synthesis and Modification :

    • Research has been conducted on synthesizing azide and amide analogs of the compound for potential applications in creating platelet-activating factor analogs and related derivatives (Ponpipom & Bugianesi, 1984).
    • Investigations into synthesizing substrate analogs of early intermediates in glycosylphosphatidylinositol membrane anchors have been conducted, indicating potential applications in studying GPI biosynthesis (Crossman et al., 1999).
  • Thermodynamic and Structural Studies :

    • Studies on the thermodynamics and structures of amide phospholipid monolayers, including those involving analogs of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol, have provided insights into the physical properties of these compounds (Zhai et al., 2004).
  • Enzymatic Synthesis and Anti-inflammatory Activity :

    • Enzymatic synthesis methods have been developed for compounds similar to 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol, indicating potential for efficient production (Salto et al., 1997).
    • Some synthesized analogs have shown promising anti-inflammatory activity, suggesting their potential use in treating inflammation-related conditions (Magrioti et al., 2003).

Safety And Hazards

1-Hexadecyl-2-amino-2-deoxy-sn-glycerol has been reported to show potent in vitro antitumor activity on a range of cancer cell lines derived from breast, pancreas, and prostate cancer. This compound was not toxic to mice and was inactive against breast tumor xenografts in mice .

Future Directions

The future directions of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol research could involve further investigation into its mechanism of action, particularly its ability to induce cell death through an autophagy-independent pathway . Additionally, more research could be conducted to explore its antitumor activity against a wider range of cancer cell lines .

properties

IUPAC Name

(2S)-2-amino-3-hexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLFGHOMLHSCH-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438358
Record name 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol

CAS RN

136770-76-8
Record name 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhang, W Ke, X Zhao, Z Lu - Phytotherapy Research, 2022 - Wiley Online Library
Hepatocellular carcinoma (HCC) is one of the most common malignant tumors worldwide. Herbal medicines have become an important treasure reservoir for anti‐HCC drugs because …
Number of citations: 3 onlinelibrary.wiley.com
LHG VARGAS, LHG VARGAS - 2015 - ainfo.cnptia.embrapa.br
Objetivou-se neste trabalho realizar a prospecção e validação de genes que possuam expressão em tecido específico (folha) presentes no genoma da espécie Elaeis oleífera (Kunth) …
Number of citations: 3 ainfo.cnptia.embrapa.br

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